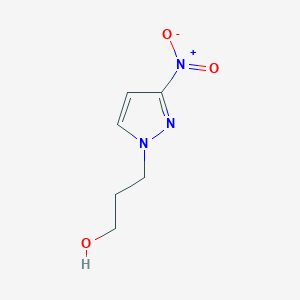

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol

Übersicht

Beschreibung

“3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound that belongs to the class of heterocyclic building blocks . Its molecular formula is C6H9N3O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” involves a reaction with hydrazine in tetrahydrofuran . The reaction was allowed to proceed for 5 minutes, after which time the Raney nickel was removed by filtration through a celite plug . The solvent was then removed in vacuo to afford 3-(3-amino-pyrazol-1-yl)-propan-1-ol as a yellow oil, which was then immediately used in the next step with no further purification .Molecular Structure Analysis

The molecular structure of “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” consists of a pyrazole ring attached to a propyl group with a hydroxyl group at the end . The pyrazole ring contains two nitrogen atoms and is substituted with a nitro group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Pyrazoles and their derivatives, such as 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol, are synthesized for applications in pharmaceutical and agrochemical industries. The synthesis involves slow solvent evaporation techniques and characterization through various methods like XRD, FT–IR, and DSC. This compound is known for its stability up to 160 °C and exhibits both endothermic and exothermic reactions during decomposition, suggesting its potential in various thermal applications (Vyas et al., 2012).

Coordination Compounds

- The compound is used to create nickel(II), zinc(II), and palladium(II) complexes. These complexes are synthesized and characterized for structural analysis, showing potential for applications in metal coordination chemistry. The crystal structures of these compounds indicate their use in designing materials with specific molecular architectures (Zhang et al., 2008).

Energetic Material Development

- This pyrazole derivative is utilized in the synthesis of energetic materials. The compound's framework, especially when bearing nitro groups, shows promise for explosive properties. Its synthesis methods are crucial in developing materials with desired explosive characteristics (Dalinger et al., 2016).

Catalytic Activities

- Dinuclear copper(II) complexes derived from pyrazole-based ligands, including 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol, exhibit catalytic activities. These complexes are characterized for their potential in catalytic oxidation processes, indicating their role in chemical transformations and possibly in industrial catalysis (Zhang et al., 2007).

Zukünftige Richtungen

The future directions for research on “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrazole compounds , it could be of interest in the development of new drugs.

Eigenschaften

IUPAC Name |

3-(3-nitropyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUMTEXAPPNCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)